

# Application Notes and Protocols for the Quantification of Disperse Yellow 3

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## Compound of Interest

Compound Name: Disperse Yellow 3

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## Introduction

**Disperse Yellow 3**, a monoazo dye, finds extensive application in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylics.<sup>[1][2]</sup> Due to its potential allergenic and carcinogenic properties, accurate and sensitive quantification of **Disperse Yellow 3** in various matrices, including textiles, wastewater, and biological samples, is of paramount importance for consumer safety, environmental monitoring, and toxicological studies.<sup>[1][3]</sup> This document provides detailed application notes and experimental protocols for the quantification of **Disperse Yellow 3** using modern analytical techniques.

## Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of **Disperse Yellow 3**. The most common techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible (UV-Vis) Spectrophotometry.<sup>[4]</sup> HPLC methods, particularly those coupled with mass spectrometry (MS), offer high sensitivity and selectivity, making them suitable for trace-level analysis.<sup>[5]</sup> UV-Vis spectrophotometry provides a simpler and more cost-effective approach, often used for screening purposes or for the analysis of less complex samples.<sup>[6][7]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative performance data for the most common analytical methods used for the quantification of **Disperse Yellow 3**.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference
HPLC-MS	-	≈ 0.25 µg/Media	-	-	[8]
LC-MS/MS	1.0 µg/kg	-	0.5 - 200 µg/L	92.1 - 98.7	[4]
HPLC-DAD	2.0 mg/kg	-	0.5 - 250 mg/L	92.1 - 98.7	[4]
UPLC-MS/MS	0.01 - 1.0 ng/mL	-	-	70 - 103	[9]

Table 2: UV-Visible Spectrophotometry

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range (r <sup>2</sup> )	Recovery (%)	Reference
UV-Vis Spectrophotometry	Typically in the µg/L range after preconcentration	-	> 0.99	94.2 - 97.3 (for a similar dye)	[6][7]

## Experimental Protocols

### High-Performance Liquid Chromatography with Diode Array and Mass Spectrometric Detection (HPLC-DAD-MS)

This protocol is a comprehensive method suitable for the identification and quantification of **Disperse Yellow 3** in textile and water samples.

### 1.1. Sample Preparation

- Textile Samples:
  - Weigh 1 gram of the textile sample and cut it into small pieces.
  - Place the sample in a flask and add 20 mL of methanol.[\[10\]](#)
  - Sonicate the sample at 50°C for 30 minutes.[\[5\]](#)[\[10\]](#)
  - Centrifuge the extract at 10,000 rpm for 10 minutes.[\[10\]](#)
  - Filter the supernatant through a 0.22 µm PTFE syringe filter.[\[10\]](#)
  - Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[\[10\]](#)
- Water Samples:
  - For wastewater samples, a pre-concentration step using Solid-Phase Extraction (SPE) is often necessary.[\[11\]](#)
  - The specific SPE cartridge and elution solvent should be optimized based on the sample matrix.

### 1.2. Instrumentation and Conditions

- Liquid Chromatograph: A system capable of gradient elution, such as a Waters ACQUITY UPLC H-Class System or equivalent.[\[5\]](#)
- Column: A reversed-phase C18 column is commonly used (e.g., XBridge C18, 2.1 x 150 mm, 5 µm or Phenomenex, Kinetex UHPLC C18, 100 x 2.1 mm, 1.7 µm).[\[10\]](#)[\[12\]](#)
- Mobile Phase:

- Solvent A: Ammonium acetate (10 mmol, pH 3.6) or water with 0.1% formic acid.[11][12]
- Solvent B: Acetonitrile or methanol.[11][12]
- Gradient Elution: A typical gradient starts with a lower percentage of organic solvent (e.g., 40% B), ramps up to a high percentage (e.g., 98% B), holds for a few minutes, and then returns to the initial conditions for column re-equilibration.[12]
- Flow Rate: 0.3 - 0.6 mL/min.[5][12]
- Column Temperature: 30 °C.[12]
- Injection Volume: 5 µL.[5][12]
- Detection:
  - PDA/DAD Detector: Scan from 210 to 800 nm. **Disperse Yellow 3** has a characteristic absorption spectrum that can be used for identification.[12] The detection wavelength for quantification is often set at the maximum absorbance, which is around 420 nm.[4]
  - Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.[4] The quantification can be performed in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode for higher selectivity and sensitivity.[5][12] The m/z for **Disperse Yellow 3** is 270.[12]

### 1.3. Calibration and Quantification

- Prepare a stock solution of **Disperse Yellow 3** analytical standard in methanol (e.g., 100 µg/mL).[11]
- Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve over the desired concentration range (e.g., 0.5 - 200 µg/L).[4][11]
- Inject the standards and the prepared samples into the LC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of **Disperse Yellow 3** in the samples from the calibration curve.

## UV-Visible Spectrophotometry

This method is suitable for the rapid screening and quantification of **Disperse Yellow 3** in solutions, particularly when the sample matrix is not overly complex.

### 2.1. Sample Preparation

- Prepare a methanolic extract of the sample as described in the HPLC sample preparation section (Section 1.1).[\[7\]](#)

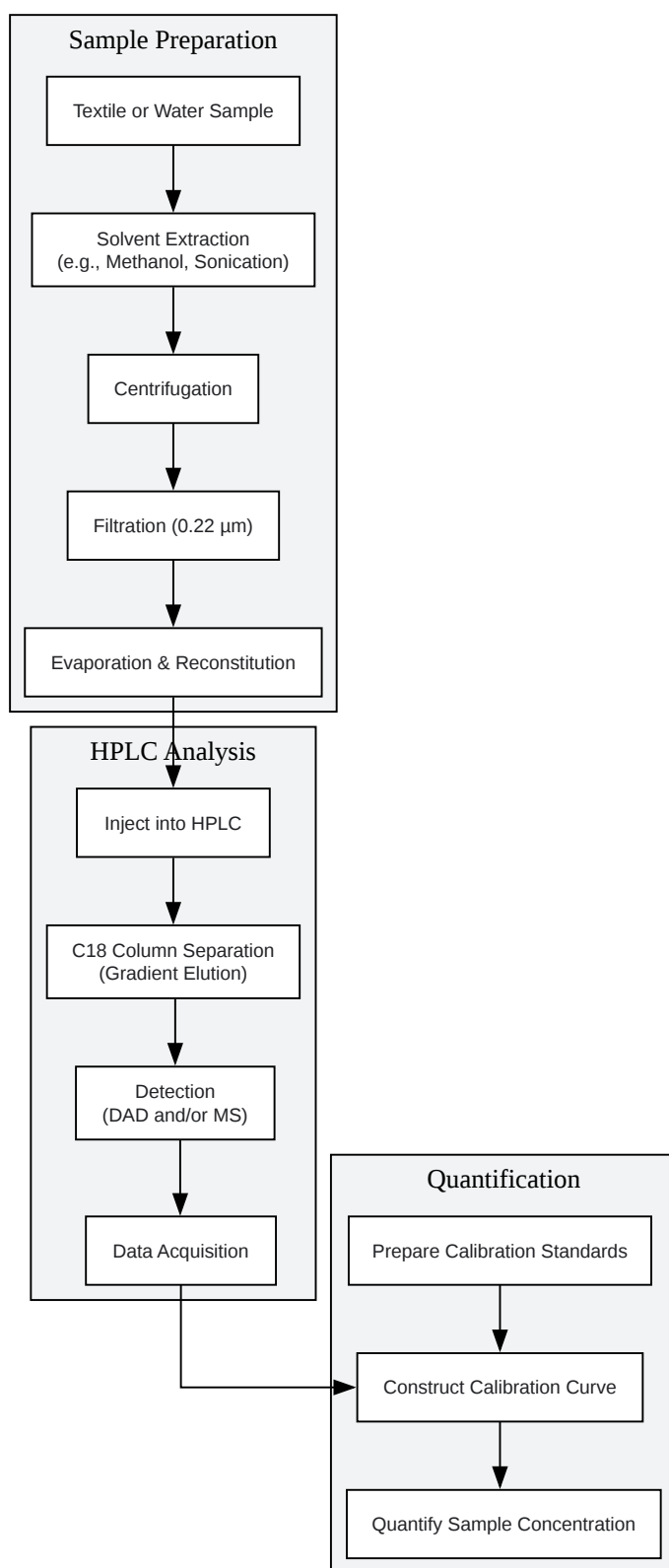
### 2.2. Instrumentation and Conditions

- Spectrophotometer: A double-beam UV-Vis spectrophotometer.[\[7\]](#)
- Wavelength Scan: Scan a standard solution of **Disperse Yellow 3** in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[7\]](#)
- Measurement: Measure the absorbance of the sample extracts at the determined  $\lambda_{\text{max}}$  using methanol as a blank.[\[7\]](#)

### 2.3. Calibration and Quantification

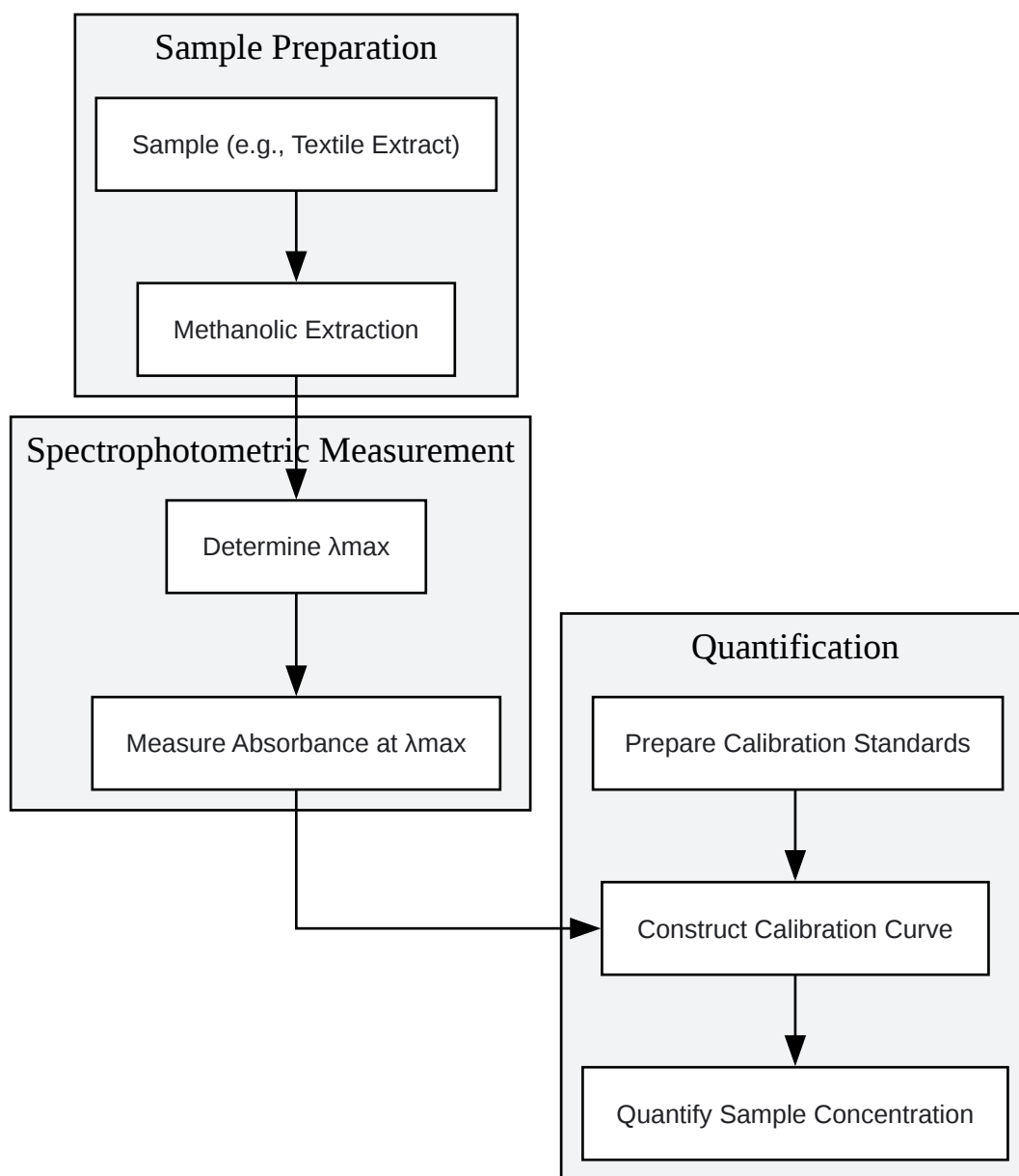
- Prepare a series of standard solutions of **Disperse Yellow 3** in methanol.[\[7\]](#)
- Measure the absorbance of each standard at the  $\lambda_{\text{max}}$ .[\[7\]](#)
- Construct a calibration curve by plotting absorbance versus concentration.[\[7\]](#)
- Determine the concentration of **Disperse Yellow 3** in the sample extract from its absorbance using the calibration curve.[\[7\]](#)

## Visualizations



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Caption: Experimental workflow for HPLC analysis of **Disperse Yellow 3**.



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Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

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